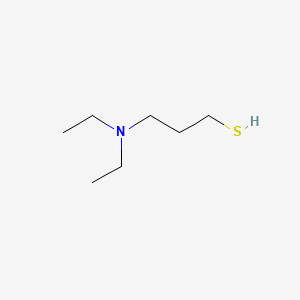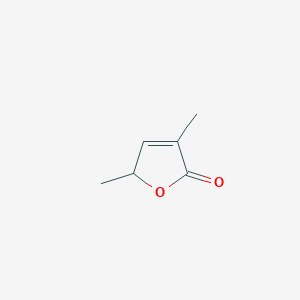
2-chloroethyl diethyl phosphate
概要
説明
2-Chloroethyl diethyl phosphate is an organophosphate compound with the molecular formula C6H14ClO4P. It is known for its reactivity and is used in various chemical applications. The compound is characterized by the presence of a chloroethyl group attached to a diethyl phosphate moiety, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloroethyl diethyl phosphate can be synthesized through the reaction of diethyl phosphite with 2-chloroethanol. The reaction typically occurs under acidic conditions, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization techniques .
化学反応の分析
Types of Reactions: 2-Chloroethyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form diethyl phosphate and 2-chloroethanol.
Common Reagents and Conditions:
Hydrogen Peroxide and Amine: These reagents are used to convert this compound into 2-chloroethyl diethyl phosphite.
Acidic or Basic Conditions: These conditions facilitate hydrolysis and substitution reactions.
Major Products Formed:
Diethyl Phosphate: Formed through hydrolysis.
2-Chloroethyl Diethyl Phosphite: Formed through reaction with hydrogen peroxide and amine.
科学的研究の応用
2-Chloroethyl diethyl phosphate is utilized in various scientific research applications, including:
Chemistry: It serves as a reactive intermediate in the synthesis of more complex organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloroethyl diethyl phosphate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites on biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and protein function, making it a potential candidate for use in chemotherapy .
Molecular Targets and Pathways:
DNA: Alkylation of DNA can result in the formation of cross-links, preventing replication and transcription.
Proteins: Alkylation of proteins can inhibit their enzymatic activity and disrupt cellular processes.
類似化合物との比較
Tris(2-chloroethyl) Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Diethyl(2-chloroethyl) Phosphonate: Similar in structure but with different reactivity and applications.
Uniqueness: 2-Chloroethyl diethyl phosphate is unique due to its specific reactivity and the presence of both chloroethyl and diethyl phosphate groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
2-chloroethyl diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCFQJHNPNPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204839 | |
| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-71-7 | |
| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















